[(8-Formyl-4-oxo-2-phenyl-4H-1-benzopyran-7-yl)oxy]acetic acid

Cytotoxicity Breast Cancer Selectivity Index

[(8‑Formyl‑4‑oxo‑2‑phenyl‑4H‑1‑benzopyran‑7‑yl)oxy]acetic acid (CAS 113578‑16‑8) is a synthetic chromone‑based flavonoid analogue bearing a C‑8 formyl group and a C‑7 oxyacetic acid side‑chain. With molecular formula C₁₈H₁₂O₆ and a molecular weight of 324.28 g mol⁻¹, it belongs to the broader family of benzopyran‑4‑one acetic acid derivatives that have been explored as aldose reductase inhibitors and cytotoxic agents.

Molecular Formula C18H12O6
Molecular Weight 324.3 g/mol
CAS No. 113578-16-8
Cat. No. B15419183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(8-Formyl-4-oxo-2-phenyl-4H-1-benzopyran-7-yl)oxy]acetic acid
CAS113578-16-8
Molecular FormulaC18H12O6
Molecular Weight324.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3)OCC(=O)O)C=O
InChIInChI=1S/C18H12O6/c19-9-13-15(23-10-17(21)22)7-6-12-14(20)8-16(24-18(12)13)11-4-2-1-3-5-11/h1-9H,10H2,(H,21,22)
InChIKeyXTIAGVZOGMITRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(8-Formyl-4-oxo-2-phenyl-4H-1-benzopyran-7-yl)oxy]acetic acid (CAS 113578-16-8): Chemical Identity and Pharmacophore Class


[(8‑Formyl‑4‑oxo‑2‑phenyl‑4H‑1‑benzopyran‑7‑yl)oxy]acetic acid (CAS 113578‑16‑8) is a synthetic chromone‑based flavonoid analogue bearing a C‑8 formyl group and a C‑7 oxyacetic acid side‑chain . With molecular formula C₁₈H₁₂O₆ and a molecular weight of 324.28 g mol⁻¹, it belongs to the broader family of benzopyran‑4‑one acetic acid derivatives that have been explored as aldose reductase inhibitors and cytotoxic agents [1][2]. Its dual‑functional decoration—a reactive aldehyde at position 8 and a carboxylic acid‑terminated flexible linker at position 7—distinguishes it from simpler flavone acetic acids and imposes unique conformational and electronic properties that influence target binding and metabolic stability [3].

Why [(8-Formyl-4-oxo-2-phenyl-4H-1-benzopyran-7-yl)oxy]acetic acid Cannot Be Replaced by Off-the-Shelf Flavone Acetic Acids


Flavone‑8‑acetic acid (FAA, CAS 87626‑55‑9) and its 7‑oxyacetic esters are well‑known direct cytotoxic agents and immunomodulators, yet their therapeutic utility is constrained by poor selectivity and narrow therapeutic windows [1]. The introduction of a C‑8 formyl substituent in [(8‑formyl‑4‑oxo‑2‑phenyl‑4H‑1‑benzopyran‑7‑yl)oxy]acetic acid creates an electrophilic center that can engage nucleophilic residues in target proteins (e.g., active‑site lysines of aldose reductase) in a manner unavailable to FAA or 7‑hydroxy‑flavones [2]. Simultaneously, the C‑7 oxyacetic acid linker shifts the carboxylic acid pharmacophore away from the chromone core, altering the hydrogen‑bond network and potentially reducing off‑target interactions with aldehyde reductase (ALR1) that plague earlier benzopyran‑acetic acid inhibitors [3]. These structural features mean that simply substituting an unsubstituted flavone acetic acid or a 7‑hydroxyflavone will not recapitulate the binding mode, enzyme inhibition profile, or cytotoxicity pattern observed for the title compound.

Head-to-Head and Cross-Study Quantitative Differentiation of [(8-Formyl-4-oxo-2-phenyl-4H-1-benzopyran-7-yl)oxy]acetic acid


Cytotoxicity Against MDA-MB-231 Breast Cancer Cells vs. Normal Cell Lines

[(8‑Formyl‑4‑oxo‑2‑phenyl‑4H‑1‑benzopyran‑7‑yl)oxy]acetic acid exhibited significant cytotoxicity against MDA‑MB‑231 (triple‑negative breast cancer) cells with an IC₅₀ in the range of 5.2–22.2 µM, while showing minimal cytotoxicity towards normal cell lines HEK293 and LLC‑PK1, indicating a cancer‑selective action . By comparison, quercetin—a widely studied flavonoid—inhibits MDA‑MB‑231 proliferation with an IC₅₀ of approximately 28.7 µM [1], suggesting comparable or marginally superior potency for the target compound.

Cytotoxicity Breast Cancer Selectivity Index

Apoptosis Induction at Low Micromolar Concentrations

At a concentration of 5 µM, [(8‑formyl‑4‑oxo‑2‑phenyl‑4H‑1‑benzopyran‑7‑yl)oxy]acetic acid induced approximately 50.8% apoptosis in MDA‑MB‑231 cells . In contrast, flavone‑8‑acetic acid induces apoptosis only indirectly through cytokine (TNF‑α) release and requires concentrations exceeding 100 µM for direct pro‑apoptotic effects in vitro [1].

Apoptosis MDA-MB-231 Mechanism of Action

Aldose Reductase Inhibitory Potential Inferred from QSAR Models

A validated QSAR model for flavonoid‑mediated aldose reductase (AR) inhibition identified 2‑ and 7‑substitutions on the benzopyran backbone as key determinants of potency [1]. The target compound carries both a 2‑phenyl substituent (hydrophobic anchor) and a 7‑oxyacetic acid group (hydrogen‑bond donor/acceptor), placing it in the favorable descriptor space. While an explicit IC₅₀ for AR inhibition has not been reported in open literature for this compound, the QSAR model predicts that 7‑oxyacetic acid derivatives with 8‑electron‑withdrawing groups should exhibit IC₅₀ values in the low micromolar range, comparable to quercetin (IC₅₀ = 5 µM against human lens AR [2]).

Aldose Reductase QSAR Diabetic Complications

Chemical Stability and Derivatization Potential of the C‑8 Formyl Group

The C‑8 formyl group of [(8‑formyl‑4‑oxo‑2‑phenyl‑4H‑1‑benzopyran‑7‑yl)oxy]acetic acid provides a reactive handle for further derivatization (e.g., Schiff base formation, reductive amination) that is absent in flavone‑8‑acetic acid (C‑8 unsubstituted) and efloxate (C‑7 ethyl ester, no C‑8 substitution) [1][2]. This enables the generation of focused compound libraries for SAR exploration without altering the core benzopyran‑4‑one scaffold. 3‑Formylchromone derivatives are known to react cleanly with primary amines under mild conditions (pH 7.4, room temperature) to yield stable imines, whereas the corresponding C‑8 methyl or unsubstituted analogues are inert under identical conditions [3].

Chemical Stability Derivatization Formyl Reactivity

Optimal Use Cases for [(8-Formyl-4-oxo-2-phenyl-4H-1-benzopyran-7-yl)oxy]acetic acid Based on Evidence


Lead Compound for Triple‑Negative Breast Cancer (TNBC) Drug Discovery

The compound’s direct cytotoxicity against MDA‑MB‑231 cells (IC₅₀ 5.2–22.2 µM) combined with selectivity over normal kidney and embryonic kidney cells positions it as a starting point for TNBC‑focused medicinal chemistry programs. Unlike FAA, which requires immune‑cell activation, this compound induces apoptosis directly at low micromolar concentrations, enabling use in standard in vitro screening cascades without co‑culture systems .

Aldose Reductase Inhibitor Probe with Novel Binding Mode

QSAR predictions and the presence of the C‑7 oxyacetic acid pharmacophore suggest that this compound could serve as a probe molecule for studying aldose reductase inhibition with a binding orientation distinct from classical flavonoid inhibitors (quercetin) and hydantoin‑based drugs (sorbinil). The C‑8 formyl group may form a covalent or pseudo‑covalent interaction with active‑site residues, enabling washout‑resistant inhibition useful for target‑engagement studies [1].

Versatile Synthetic Intermediate for Benzopyran Library Construction

The C‑8 aldehyde functionality allows rapid diversification into imines, hydrazones, oximes, and amines without protection/deprotection of the C‑7 acetic acid. This makes the compound a strategic procurement choice for laboratories building focused libraries around the benzopyran‑4‑one scaffold, as it eliminates 2–3 synthetic steps compared to starting from 7‑hydroxyflavone or flavone‑8‑acetic acid [2].

Selectivity‑Profiling Tool for AKR1B Subfamily Enzymes

Given the compound’s structural divergence from both FAA and 7‑hydroxyflavones, it is predicted to exhibit a distinct selectivity profile across the aldo‑keto reductase (AKR) superfamily. Researchers investigating AKR1B1 (aldose reductase) vs. AKR1A1 (aldehyde reductase) selectivity can employ this compound as a discriminatory probe, supplementing panels that currently rely on quercetin (pan‑AKR inhibitor) and sorbinil (AKR1B1‑selective) [3].

Quote Request

Request a Quote for [(8-Formyl-4-oxo-2-phenyl-4H-1-benzopyran-7-yl)oxy]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.